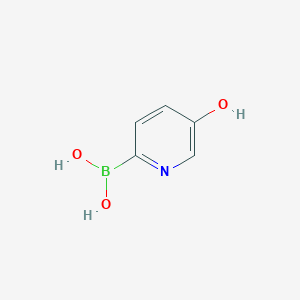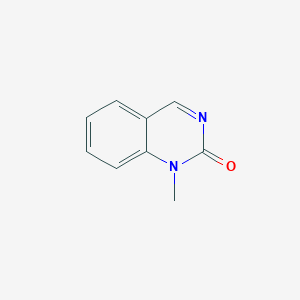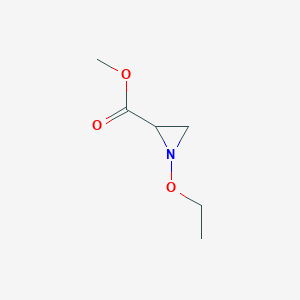
N,N,3,3-tetramethyldiaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,3-Tetramethyldiaziridine-1-carboxamide is an organic compound with the molecular formula C6H13N3O This compound is characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3,3-tetramethyldiaziridine-1-carboxamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the amidation of carboxylic acids using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like Hünig’s base (diisopropylethylamine). This reaction is usually carried out at room temperature and can yield the desired product in good to quantitative yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N,3,3-Tetramethyldiaziridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The diaziridine ring can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diaziridine derivatives.
Aplicaciones Científicas De Investigación
N,N,3,3-Tetramethyldiaziridine-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It may be employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N,3,3-tetramethyldiaziridine-1-carboxamide involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparación Con Compuestos Similares
- N,N,3,3-Tetramethyldiaziridine-1-carboxamide
- N,2,3,3-Tetramethyldiaziridine-1-carboxamide
- N-Methyl-substituted pyrazole carboxamide
- N-Substituted carboxamide derivatives
Comparison: this compound is unique due to its specific diaziridine ring structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
N,N,3,3-tetramethyldiaziridine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c1-6(2)7-9(6)5(10)8(3)4/h7H,1-4H3 |
Clave InChI |
BESJUXKXIQRTEP-UHFFFAOYSA-N |
SMILES canónico |
CC1(NN1C(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)


![4,9-Diazadispiro[2.2.2.2]decane](/img/structure/B11922263.png)





![1H-Pyrazolo[4,3-c]pyridine-4-carbaldehyde](/img/structure/B11922297.png)

![5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)


